molecular formula C21H28O6S B096290 Bakkenolide D CAS No. 18456-03-6

Bakkenolide D

Cat. No.: B096290
CAS No.: 18456-03-6
M. Wt: 408.5 g/mol
InChI Key: LWHLMCCRIWZBQO-PDSBHGERSA-N
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Mechanism of Action

Target of Action

Bakkenolide D primarily targets bacterial neuraminidase (NA), an enzyme that plays a crucial role in the life cycle of bacteria . It also exhibits significant anti-allergic effects, suggesting that it may interact with targets involved in allergic responses .

Mode of Action

This compound interacts with its targets through inhibition. Specifically, it exhibits non-competitive inhibition of bacterial neuraminidase . This means that this compound binds to an allosteric site on the enzyme, changing the enzyme’s conformation and reducing its activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuraminidase pathway in bacteria. By inhibiting neuraminidase, this compound disrupts the bacteria’s ability to spread and infect other cells

Pharmacokinetics

A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to assess the pharmacokinetics of this compound . After a single oral dose of 10 mg/kg in rats, the mean peak plasma concentration of this compound was 10.1 ± 9.8 ng/mL at 2 hours. The area under the plasma concentration-time curve (AUC0-24 h) was 72.1 ± 8.59 h ng/mL, and the elimination half-life (T1/2) was 11.8 ± 1.9 hours . The oral bioavailability of this compound in rats at 10 mg/kg is 2.57% .

Result of Action

The inhibition of bacterial neuraminidase by this compound can potentially prevent and treat infectious diseases associated with this enzyme . In the context of allergic responses, this compound has been shown to significantly decrease the frequency of sneezing, the number of eosinophils infiltrating into the nasal tissue, and the serum levels of IL-4 and histamine in an ovalbumin-induced allergic rhinitis model in rats .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the content of Bakkenolides in the rhizome of Petasites tricholobus, from which this compound is derived, is higher than in other parts of the plant. Moreover, the older the rhizome, the higher the Bakkenolide content . These factors can impact the availability and potency of this compound in therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bakkenolide D involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule to form the lactone ring, followed by various functional group modifications to achieve the final structure . The reaction conditions typically involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods: Industrial production of this compound is often achieved through the extraction from plant sources. The roots of Petasites japonicus and Farfugium japonicum are particularly rich in this compound, making them ideal for large-scale extraction . The extraction process involves solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Bakkenolide D undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

Bakkenolide D has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-methylsulfanylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6S/c1-12-6-7-15(27-16(23)8-9-28-5)17-18(26-14(3)22)21(11-20(12,17)4)13(2)10-25-19(21)24/h8-9,12,15,17-18H,2,6-7,10-11H2,1,3-5H3/b9-8-/t12-,15-,17+,18+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHLMCCRIWZBQO-PDSBHGERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C=CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C)C(=C)COC3=O)C)OC(=O)/C=C\SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316458
Record name (-)-Bakkenolide D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18456-03-6
Record name (-)-Bakkenolide D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18456-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Bakkenolide D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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